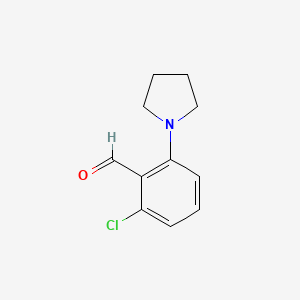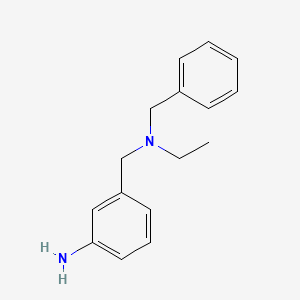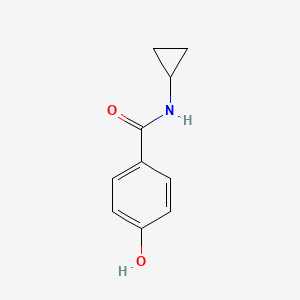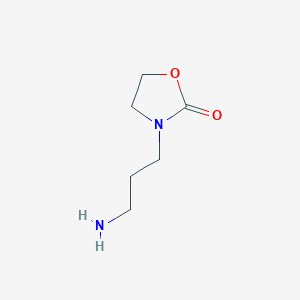
2-クロロ-6-(ピロリジン-1-イル)ベンズアルデヒド
概要
説明
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:生物活性化合物の合成
2-クロロ-6-(ピロリジン-1-イル)ベンズアルデヒドに見られるピロリジン環は、多くの生物活性化合物に見られる一般的な特徴です。その存在は、潜在的な治療効果を持つ新規分子の合成において重要です。 この化合物は、酵素や受容体などの生体標的に作用する可能性のある小分子の設計における前駆体として役立ちます .
有機合成:複素環式化合物の構成要素
有機合成において、この化合物は、より複雑な複素環構造を作成するための構成要素として貴重です。 その反応性により、新しい材料や医薬品を開発する上で不可欠な、多様な化学構造の形成が可能になります .
材料科学:ポリマーの官能化
2-クロロ-6-(ピロリジン-1-イル)ベンズアルデヒドは、ポリマーの特性を変更するために使用できます。 この化合物をポリマー鎖に組み込むことで、科学者は耐久性向上や電気伝導率向上などの特定の特性を持つ材料を作成できます .
分析化学:クロマトグラフィー研究
この化合物のユニークな構造は、クロマトグラフィー研究における標準物質として使用するのに適しています。 これは、機器の較正に役立ち、同様の化合物の分析のための参照点として役立ちます .
化学合成:触媒開発
研究者は、2-クロロ-6-(ピロリジン-1-イル)ベンズアルデヒドを触媒の開発に使用できます。 これらの触媒は、さまざまな化学反応に適用して、効率と選択性を高めることができます .
薬理学:薬物代謝研究
この化合物は、薬物代謝研究において重要な役割を果たします。 これは、薬物が体内でどのように代謝されるかを理解するために使用され、より安全で効果的な薬の開発につながります .
神経化学:神経伝達物質模倣薬
特定の神経伝達物質との構造的類似性により、2-クロロ-6-(ピロリジン-1-イル)ベンズアルデヒドは、神経化学的プロセスを研究するため、および神経学的研究における模倣薬として使用できます .
環境科学:分解研究
最後に、この化合物は、環境科学において分解プロセスを研究するために使用できます。 このような化合物が環境中でどのように分解されるかを理解することは、その長期的な影響を評価し、環境に優しい代替案を開発するために不可欠です .
作用機序
Target of action
Many organic compounds, like “2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde”, can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process. The exact mode of action would depend on the specific biological target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHLLAGAHZCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279830 | |
| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110405-86-2 | |
| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110405-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)




![Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester](/img/structure/B1517118.png)
![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)







